molecular formula C11H11N3O2 B3053864 1-(4-nitrophenethyl)-1H-imidazole CAS No. 56643-91-5

1-(4-nitrophenethyl)-1H-imidazole

Cat. No.: B3053864
CAS No.: 56643-91-5
M. Wt: 217.22 g/mol
InChI Key: HCPMKJOVCNZGSD-UHFFFAOYSA-N
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Description

Significance of the Imidazole (B134444) Scaffold in Drug Discovery and Development

The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a privileged structure in medicinal chemistry. brieflands.comfrontiersin.orggoogle.com Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal candidate for interacting with biological targets such as enzymes and receptors. brieflands.comresearchgate.net This capacity for molecular recognition is a key reason why the imidazole moiety is found in a wide array of clinically approved drugs. researchgate.netgoogle.com

The structural features of the imidazole ring allow for extensive chemical modifications, enabling chemists to fine-tune the pharmacological properties of a lead compound to enhance its efficacy and minimize side effects. researchgate.netopenmedicinalchemistryjournal.com From anticancer and antimicrobial to anti-inflammatory and antiviral agents, the applications of imidazole-based compounds span a vast therapeutic spectrum. nih.govmdpi.comnih.gov Prominent examples of imidazole-containing drugs include the anticancer agent dacarbazine, the antifungal medication clotrimazole, and the anti-ulcer drug cimetidine, highlighting the scaffold's broad therapeutic impact. google.com

Overview of Nitrogen-Containing Heterocyclic Compounds with Therapeutic Potential

Nitrogen-containing heterocycles are a vast and vital class of organic compounds that form the backbone of numerous natural products and synthetic drugs. neu.edu.trnih.govnih.gov It is estimated that over 75% of FDA-approved drugs contain at least one nitrogen-based heterocyclic moiety. nih.gov Their prevalence stems from their ability to engage in a variety of non-covalent interactions, including hydrogen bonds, which are crucial for the stability of drug-receptor complexes. neu.edu.tr

The therapeutic potential of these compounds is incredibly diverse, encompassing treatments for cancer, infectious diseases, and neurological disorders. neu.edu.trnih.govnih.gov The presence of nitrogen atoms within the ring structure can significantly influence a molecule's physicochemical properties, such as its solubility and bioavailability, which are critical for its effectiveness as a drug.

Contextualization of 1-(4-nitrophenethyl)-1H-imidazole within Contemporary Imidazole Research

Within the expansive family of imidazole derivatives, this compound represents a molecule of significant interest in contemporary research. This compound features a 4-nitrophenethyl group attached to one of the nitrogen atoms of the imidazole ring. The presence of the nitro group, a potent electron-withdrawing moiety, and the phenethyl substituent can profoundly influence the molecule's electronic and steric properties, and consequently, its biological activity.

While specific, in-depth research on the biological activities of this compound is still emerging, its structural motifs are well-represented in various areas of medicinal chemistry research. The nitroimidazole substructure, for instance, is a key feature in a class of antibiotics and radiosensitizing agents. brieflands.com Research into related nitroimidazole derivatives has revealed promising antimicrobial and anticancer activities. openmedicinalchemistryjournal.com For example, studies on other N-alkyl-nitroimidazoles have demonstrated their potential as antitumor agents. openmedicinalchemistryjournal.comnih.gov

The table below presents data on the anticancer activity of some N-alkyl-nitroimidazole compounds, which provides a basis for the potential therapeutic investigation of this compound.

CompoundCancer Cell LineIC50 (µM)
N-propyl-nitroimidazoleA549 (Lung Carcinoma)25
N-butyl-nitroimidazoleA549 (Lung Carcinoma)50
N-pentyl-nitroimidazoleA549 (Lung Carcinoma)>100
N-propyl-nitroimidazoleMDA-MB-231 (Breast Adenocarcinoma)>100
N-butyl-nitroimidazoleMDA-MB-231 (Breast Adenocarcinoma)>100
N-pentyl-nitroimidazoleMDA-MB-231 (Breast Adenocarcinoma)>100

Data adapted from studies on N-alkyl-nitroimidazoles and is intended to be illustrative of the potential areas of investigation for this compound.

Furthermore, research into nitroimidazole derivatives has shown activity against various bacterial strains, including Helicobacter pylori. brieflands.com The data in the following table on the activity of certain nitroimidazole derivatives against metronidazole-resistant H. pylori suggests a potential avenue for antimicrobial research for this compound.

CompoundMIC50 (µg/mL)MIC90 (µg/mL)
4-Fluoro-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide3264
N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-nitrobenzamide3264
4-Methyl-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide816

This data is from research on related nitroimidazole compounds and serves to highlight the potential antimicrobial applications of molecules with this scaffold.

The synthesis of this compound and its analogs is an active area of investigation, with various synthetic routes being explored to create libraries of related compounds for biological screening. The exploration of such compounds is driven by the continuous need for new therapeutic agents with improved efficacy and novel mechanisms of action. As research progresses, a clearer picture of the specific biological profile and therapeutic potential of this compound will undoubtedly emerge, further enriching the ever-expanding field of medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(4-nitrophenyl)ethyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-14(16)11-3-1-10(2-4-11)5-7-13-8-6-12-9-13/h1-4,6,8-9H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPMKJOVCNZGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN2C=CN=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391397
Record name 1-(4-nitrophenethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665965
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

56643-91-5
Record name 1-(4-nitrophenethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Structural Elucidation of 1 4 Nitrophenethyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete structural assignment of 1-(4-nitrophenethyl)-1H-imidazole.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The protons on the imidazole (B134444) ring typically appear as singlets in the aromatic region of the spectrum. The protons of the phenethyl group exhibit characteristic splitting patterns. For instance, the two protons of the ethyl bridge adjacent to the imidazole ring and the two protons adjacent to the nitrophenyl ring will each appear as triplets due to coupling with their neighbors. The protons on the 4-nitrophenyl ring will show a typical AA'BB' system, appearing as two doublets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the imidazole ring, the ethyl linker, and the 4-nitrophenyl group will all resonate at characteristic chemical shifts, confirming the carbon framework of the molecule. The presence of the nitro group will also influence the chemical shifts of the carbon atoms on the phenyl ring.

Below is a table summarizing the expected ¹H and ¹³C NMR spectral data for this compound.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Imidazole H-2Singlet~137
Imidazole H-4Singlet~129
Imidazole H-5Singlet~119
-CH₂- (next to imidazole)Triplet~48
-CH₂- (next to phenyl)Triplet~36
Phenyl H (ortho to NO₂)Doublet~129
Phenyl H (meta to NO₂)Doublet~124
Phenyl C (ipso to NO₂)-~147
Phenyl C (ortho to NO₂)-~129
Phenyl C (meta to NO₂)-~124
Phenyl C (para to ethyl)-~141

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays several characteristic absorption bands that confirm its structure. rsc.org

Key vibrational frequencies observed in the FTIR spectrum include:

Aromatic C-H stretching: Typically found in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: Occurring in the 3000-2850 cm⁻¹ range.

C=N and C=C stretching (imidazole and phenyl rings): These vibrations give rise to bands in the 1600-1450 cm⁻¹ region. rsc.org

N-O stretching (nitro group): Strong, characteristic absorption bands for the nitro group are expected around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).

C-N stretching: Vibrations for the C-N bonds of the imidazole ring and the ethyl linker are also present. researchgate.net

The following table summarizes the prominent FTIR absorption bands for this compound.

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Aromatic C-HStretching3100-3000
Aliphatic C-HStretching3000-2850
C=N, C=CStretching1600-1450
NO₂Asymmetric Stretching~1520
NO₂Symmetric Stretching~1340

High-Resolution Mass Spectrometry (HRMS/LCMS) for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that provides a highly accurate measurement of the mass-to-charge ratio of a molecule, allowing for the unambiguous determination of its elemental composition. nih.gov For this compound, with a molecular formula of C₁₁H₁₁N₃O₂, the expected monoisotopic mass is 217.0851 g/mol . nih.govepa.gov HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass. nih.gov

Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. In fragmentation studies, the parent ion of this compound can be induced to break apart, and the resulting fragment ions are analyzed. This fragmentation pattern provides valuable structural information. Common fragmentation pathways would likely involve cleavage of the bond between the ethyl group and the imidazole ring, or the bond between the ethyl group and the nitrophenyl ring, leading to characteristic fragment ions.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. nih.gov For this compound (C₁₁H₁₁N₃O₂), the theoretical elemental composition can be calculated as follows:

Carbon (C): 60.82%

Hydrogen (H): 5.10%

Nitrogen (N): 19.34%

Experimental results from an elemental analyzer should closely match these theoretical values, providing strong evidence for the purity and elemental composition of the synthesized compound. nih.gov

Computational Chemistry and Molecular Modeling Investigations of 1 4 Nitrophenethyl 1h Imidazole

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule from first principles. nih.gov DFT methods calculate the electron density of a system to determine its energy and, consequently, its chemical properties. nih.gov For 1-(4-nitrophenethyl)-1H-imidazole, DFT analysis provides a detailed picture of its electronic structure and reactivity.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. Using a functional like B3LYP or M06-2X with a suitable basis set (e.g., 6-311G(d,p)), the geometry of this compound can be optimized to find its lowest energy conformation. This process yields crucial data on bond lengths, bond angles, and dihedral angles.

From the optimized geometry, key energetic properties are calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov For instance, studies on similar nitroimidazole derivatives have shown that the introduction of a nitro group significantly influences these frontier orbitals. nih.govnih.gov

Table 2: Predicted Quantum Chemical Descriptors (Illustrative) This table illustrates the type of data generated from DFT calculations, based on findings for analogous compounds.

Descriptor Predicted Value/Significance Reference Methodology
HOMO Energy Determines electron-donating ability nih.govnih.gov
LUMO Energy Determines electron-accepting ability nih.govnih.gov
HOMO-LUMO Gap (ΔE) Indicates chemical reactivity and stability nih.govnih.gov
Dipole Moment Measures overall polarity of the molecule nih.gov
Ionization Potential (I) Energy required to remove an electron nih.gov

The electronic data from DFT calculations allow for the prediction of chemical reactivity. A Molecular Electrostatic Potential (MEP) map can be generated, which visualizes the electrostatic potential on the molecule's surface. The MEP map reveals regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the nitro group would be expected to be a strongly electron-deficient region, making it a likely site for nucleophilic attack. The nitrogen atoms of the imidazole (B134444) ring, conversely, would represent electron-rich areas susceptible to electrophilic attack or coordination to metal ions.

Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness (η) and ionization potential (I), provide quantitative measures of reactivity. nih.gov In studies of other nitroimidazoles, these descriptors have been used to select molecules with favorable physicochemical properties for further investigation as potential inhibitors of enzymes like NADH-fumarate reductase. nih.govnih.gov

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for drug discovery, as it helps to understand the binding mechanism and predict the binding affinity of a compound to a biological target.

In a typical molecular docking study, the 3D structure of this compound would be placed into the binding site of a target protein of interest. An algorithm then samples numerous possible conformations and orientations (poses) of the ligand within the binding site and scores them based on a scoring function. The resulting score provides an estimate of the binding affinity (e.g., in kcal/mol).

For example, given the structural similarities to other inhibitors, this compound could be docked into the active sites of enzymes such as α-amylase or various kinases. nih.gov A study on naphthoimidazole derivatives identified a lead compound with an IC₅₀ value of 17.83 ± 0.14 μg/mL against α-amylase, and docking studies revealed its favorable binding interactions within the enzyme's active site. nih.gov Similarly, docking simulations of nitroimidazole derivatives against NADH-fumarate reductase have successfully identified potential inhibitors by predicting their binding energies. nih.govnih.gov

The most valuable output of a docking simulation is the detailed visualization of non-covalent interactions between the ligand and the protein's amino acid residues. These interactions are the primary drivers of molecular recognition and binding affinity.

For this compound, the following interactions would be anticipated:

Hydrogen Bonds: The nitro group is a strong hydrogen bond acceptor and could interact with donor residues like lysine (B10760008) or arginine in a binding pocket. The imidazole ring's nitrogen atoms can also act as hydrogen bond acceptors.

Pi-Pi Stacking: The aromatic nitrophenyl and imidazole rings can engage in π-π stacking interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The phenethyl linker provides a significant hydrophobic character, allowing it to fit into hydrophobic pockets of a protein, interacting with aliphatic residues like leucine, valine, and isoleucine.

In a docking study of inhibitors with NADH-fumarate reductase, key hydrogen-bonding interactions were identified with residues like Lys172 and Arg89, while hydrophobic interactions were noted with Phe479 and Met63. nih.gov Such an analysis for this compound would be critical in rationalizing its binding mode and guiding the design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

To build a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with experimentally measured biological activity (e.g., IC₅₀ values) is required. For each molecule, a set of numerical "descriptors" is calculated. These can be physicochemical properties (e.g., LogP, molar refractivity), electronic descriptors (from DFT), or steric descriptors.

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to generate an equation that correlates the descriptors with the activity. For instance, a QSAR study on imidazole derivatives acting as ORL1 receptor antagonists found a significant correlation between activity and descriptors like density, surface tension, and the partition coefficient (LogP). researchgate.net Another 3D-QSAR study on imidazole-1-carboxylates identified steric effects as the dominant factor influencing activity. pku.edu.cn

The resulting QSAR model can then be used to predict the activity of new, untested compounds based solely on their calculated descriptors. A robust model, validated by statistical metrics like the cross-validated R² (q²), allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and testing. nih.gov

Table 3: Common Descriptors Used in QSAR Models

Descriptor Type Examples Relevance
Electronic Dipole moment, HOMO/LUMO energies Governs electrostatic and covalent interactions
Steric Molecular volume, surface area Defines shape complementarity with the target site
Hydrophobic LogP (Partition Coefficient) Influences membrane permeability and hydrophobic interactions

| Topological | Balaban index (J), Connectivity indices | Encodes information about molecular branching and size |

Development of 2D and 3D QSAR Models

There is no publicly available research detailing the development of 2D or 3D Quantitative Structure-Activity Relationship (QSAR) models for this compound. Such studies would typically involve correlating variations in the physicochemical properties of a series of related compounds with their biological activities to create predictive models. The absence of such research indicates that a systematic exploration of this compound's analogues and their activities has not been published.

Application in Predictive Pharmacology

Information regarding the application of this compound in predictive pharmacology is not available in the current body of scientific literature. Predictive pharmacology utilizes computational models to forecast the effects of drugs in biological systems, a step that requires initial data from experimental assays or prior computational models, which are absent for this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Interactions

No studies detailing molecular dynamics (MD) simulations for this compound have been found. MD simulations would provide insight into the compound's flexibility, conformational preferences, and its dynamic interactions with potential biological targets. Without such research, the conformational landscape and interaction dynamics of this specific molecule remain uncharacterized.

Virtual Screening and Ligand-Based Drug Design Approaches

There is no documented use of this compound in virtual screening campaigns or as a scaffold in ligand-based drug design studies. These approaches rely on known active compounds to identify new potential drug candidates from large chemical libraries. The lack of such studies suggests that the biological targets and therapeutic potential of this compound have not been sufficiently explored to warrant these computational efforts.

Mechanistic Insights into the Biological Action of 1 4 Nitrophenethyl 1h Imidazole Non Clinical Focus

Elucidation of Molecular Targets and Pathways

The biological activity of 1-(4-nitrophenethyl)-1H-imidazole, a member of the imidazole (B134444) class of compounds, stems from its interaction with various molecular targets and its influence on key cellular pathways. While research is ongoing, several mechanisms have been proposed and investigated, providing a clearer picture of its mode of action.

Interference with Microbial DNA Replication, Cell Wall Synthesis, and Cell Membrane Integrity

DNA Replication: The integrity of DNA and the fidelity of its replication are fundamental to cell viability. nih.gov The process of bacterial DNA replication involves a complex machinery of proteins, including DNA gyrase and topoisomerase IV, which are responsible for managing DNA supercoiling. nih.govyoutube.com While some antimicrobial agents target these enzymes directly, this compound's specific interactions within the bacterial replisome are a subject of ongoing investigation. nih.govnih.gov The potential for this compound to disrupt the coordinated action of the replisome, which includes the DNA helicase DnaB and DNA polymerase III, presents a plausible mechanism for its antimicrobial effects. nih.govyoutube.com The inhibition of DNA ligase, an enzyme crucial for joining Okazaki fragments during lagging-strand synthesis, is another potential target for antimicrobial development. nih.gov

Cell Wall Synthesis: The bacterial cell wall, a rigid structure primarily composed of peptidoglycan, is essential for maintaining cell shape and protecting against osmotic stress. nih.govyoutube.com The biosynthesis of the cell wall is a multi-step process involving lipid carriers like undecaprenyl pyrophosphate, which transport peptidoglycan precursors across the cell membrane. nih.gov Some antibiotics are known to interfere with this process by binding to these lipid intermediates. nih.gov For instance, the antibiotic hypeptin targets multiple undecaprenyl pyrophosphate-containing precursors, thereby inhibiting cell wall synthesis. nih.gov While the direct interaction of this compound with these specific precursors has not been fully elucidated, its structural class, the imidazoles, has been associated with antimicrobial activity, suggesting a potential role in disrupting cell wall integrity. nih.gov

Cell Membrane Integrity: The cell membrane acts as a selective barrier, controlling the passage of substances into and out of the cell. Disruption of this membrane's integrity can lead to leakage of cellular contents and ultimately cell death. The lipophilic nature of the nitrophenethyl group in this compound may facilitate its insertion into the lipid bilayer of microbial cell membranes. This insertion could potentially alter membrane fluidity and permeability, leading to a loss of essential ions and metabolites.

Enzyme Inhibition Profiles

Sterol 14α-demethylase: A significant mechanism of action for many imidazole-based compounds is the inhibition of sterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. nih.govwikipedia.orgnih.gov Ergosterol is a vital component of fungal cell membranes, and its depletion, coupled with the accumulation of toxic sterol precursors, disrupts membrane function and inhibits fungal growth. nih.govwikipedia.orgnih.gov Azole antifungals, which include imidazoles, bind to the heme iron in the active site of CYP51, preventing the demethylation of lanosterol. nih.govnih.gov While the specific inhibitory activity of this compound against sterol 14α-demethylase requires further direct investigation, its structural similarity to known azole inhibitors suggests this as a highly probable mechanism of its antifungal action.

Farnesyl Transferase: Farnesyltransferase is an enzyme involved in post-translational modification of proteins, a process called prenylation. medchemexpress.com This modification is crucial for the proper localization and function of many proteins involved in signal transduction pathways. Inhibition of farnesyltransferase has been explored as a potential anti-cancer strategy. While direct evidence for this compound as a farnesyltransferase inhibitor is not established, the broader class of imidazole-containing compounds has been investigated for various enzyme-inhibitory activities.

Topoisomerases: Topoisomerases are enzymes that regulate the topology of DNA, playing a critical role in DNA replication, transcription, and recombination. nih.gov As mentioned earlier, DNA gyrase and topoisomerase IV are well-established targets for antibacterial agents. nih.gov The potential for this compound to interact with and inhibit these enzymes, thereby disrupting DNA replication, remains an area for further research.

Modulation of Signaling Pathways

PI3K/AKT/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. nih.govnih.gov Dysregulation of this pathway is a hallmark of many cancers. nih.gov Some trisubstituted imidazole compounds have been shown to suppress the viability of breast cancer cells by downregulating the phosphorylation of key components of this pathway, including PDK, Akt, and mTOR. nih.gov This suggests that this compound could potentially exert its effects through modulation of the PI3K/AKT/mTOR pathway, although direct evidence is needed.

Induction of Programmed Cell Death (Apoptosis) and Cell Cycle Arrest

Apoptosis: Apoptosis is a form of programmed cell death that is essential for normal tissue development and homeostasis. nih.gov Targeting apoptotic pathways is a key strategy in cancer therapy. nih.gov Some imidazole derivatives have been shown to induce apoptosis in cancer cells. nih.gov For instance, certain imidazole compounds have been found to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2, leading to the activation of caspases and subsequent cell death. nih.gov One study on a related imidazole derivative, 2-ethyl-1-(4-nitrophenyl)-1H-imidazole, demonstrated a significant induction of apoptosis in HeLa cells. nih.gov

Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. Arresting the cell cycle at specific checkpoints is another mechanism by which anti-proliferative agents can exert their effects. While specific studies on the effect of this compound on the cell cycle are limited, its potential to induce apoptosis suggests that it may also influence cell cycle progression.

Receptor Interactions and Binding Modes

The interaction of imidazole-containing compounds with various receptors is a well-documented phenomenon. Imidazolines, a related class of compounds, are known to interact with α-adrenergic receptors. nih.gov More specifically, some newer antihypertensive drugs bind selectively to I1-imidazoline receptors, which are involved in the central regulation of blood pressure. nih.gov While the direct interaction of this compound with these specific receptors has not been detailed, the imidazole moiety provides a scaffold for potential receptor binding. Understanding the binding modes of this compound to its molecular targets is crucial for elucidating its mechanism of action and for the rational design of more potent and selective derivatives.

In Vitro Biochemical and Cellular Assays for Mechanism Confirmation

A variety of in vitro assays are employed to confirm the mechanistic insights gained from computational and theoretical studies.

Biochemical Assays:

Enzyme Inhibition Assays: To confirm enzyme inhibition, purified enzymes such as sterol 14α-demethylase, farnesyl transferase, or topoisomerases can be used in biochemical assays. The activity of the enzyme is measured in the presence and absence of this compound to determine its inhibitory potential and to calculate parameters like the IC50 value.

DNA Binding Assays: Techniques like electrophoretic mobility shift assays (EMSA) or fluorescence polarization can be used to investigate the direct binding of the compound to DNA, which would support a mechanism involving interference with DNA replication.

Cellular Assays:

Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of this compound against various microbial strains is determined to quantify its antimicrobial activity.

Cell Viability and Proliferation Assays: Assays like the MTT or XTT assay are used to measure the cytotoxic and anti-proliferative effects of the compound on different cell lines.

Apoptosis Assays: Flow cytometry analysis using Annexin V/propidium (B1200493) iodide staining, as well as Western blotting for key apoptotic proteins like caspases, Bax, and Bcl-2, can confirm the induction of apoptosis.

Cell Cycle Analysis: Flow cytometry with DNA staining dyes like propidium iodide is used to analyze the distribution of cells in different phases of the cell cycle after treatment with the compound.

Western Blotting for Signaling Pathways: To confirm the modulation of signaling pathways like PI3K/AKT/mTOR, the phosphorylation status of key proteins in the pathway is analyzed by Western blotting in cells treated with this compound. nih.gov

Membrane Integrity Assays: The release of intracellular components like lactate (B86563) dehydrogenase (LDH) or the uptake of dyes like propidium iodide can be measured to assess damage to the cell membrane.

These in vitro assays provide crucial experimental evidence to validate the proposed mechanisms of action of this compound.

Advanced Imaging Techniques for Subcellular Localization and Target Engagement

The elucidation of a compound's biological action is critically dependent on understanding its spatial and temporal distribution within a cell and identifying its molecular binding partners. Advanced imaging techniques offer powerful, non-invasive methods to observe these events in real-time within biologically relevant systems like living cells. nih.govnih.gov While specific research employing these techniques on this compound is not extensively documented in publicly available literature, this section outlines the established, cutting-edge imaging modalities that could be applied to investigate its subcellular localization and target engagement.

Fluorescence Microscopy for Visualizing Subcellular Localization

To determine where this compound accumulates within a cell, fluorescence microscopy is an indispensable tool. youtube.com This technique relies on the use of fluorophores—molecules that absorb light at one wavelength and emit it at a longer wavelength—to visualize specific targets. numberanalytics.com

Confocal Microscopy: A significant enhancement over conventional wide-field fluorescence microscopy, confocal microscopy uses a pinhole to block out-of-focus light, thereby generating sharp, high-resolution optical sections of the specimen. jove.com This capability is crucial for distinguishing between localization on the cell membrane versus within intracellular compartments. jove.com By collecting a series of images from different focal planes (a z-stack), a three-dimensional reconstruction of the compound's distribution can be created. jove.com

Methodological Approach: To apply these techniques to this compound, the compound would first need to be rendered fluorescent. This is typically achieved by chemical synthesis, where a fluorescent dye (fluorophore) is covalently attached to the molecule. The choice of fluorophore is critical and depends on factors like brightness, photostability, and minimal interference with the compound's biological activity. numberanalytics.comnih.gov

Once a fluorescently-labeled version of this compound is developed, it can be introduced to cultured cells. Live-cell imaging would then track its movement and accumulation in real-time. youtube.com To identify the specific organelles where the compound resides, co-localization studies can be performed. nih.gov This involves simultaneously staining the cells with known markers for specific subcellular compartments (e.g., DAPI for the nucleus, MitoTracker for mitochondria) that are labeled with a different colored fluorophore. youtube.com Overlap between the signal from the labeled compound and an organelle marker would indicate its localization within that structure.

Imaging Target Engagement

Identifying the specific biomolecules that this compound interacts with is the next critical step. Advanced imaging can provide direct evidence of this "target engagement" within the cellular environment. nih.gov

Förster Resonance Energy Transfer (FRET): FRET is a powerful technique for measuring the proximity between two molecules on a scale of 2-8 nanometers, making it ideal for detecting direct molecular interactions. nih.gov The process involves the non-radiative transfer of energy from an excited "donor" fluorophore to a nearby "acceptor" fluorophore. nih.govnih.gov This energy transfer only occurs if the two molecules are in very close proximity, as would be the case during a binding event. nih.gov

Methodological Approach: To use FRET to study the interaction of this compound with a putative protein target, a dual-labeling strategy is required. The target protein could be genetically tagged with a fluorescent protein (like Green Fluorescent Protein, GFP), which would act as the donor fluorophore. nih.gov Concurrently, this compound would be labeled with a compatible acceptor fluorophore. If the compound binds to the target protein, the donor and acceptor fluorophores are brought close enough for FRET to occur, which can be detected as a quenching of the donor's fluorescence and an increase in the acceptor's emission. nih.gov This provides strong evidence of direct target engagement in living cells. nih.gov

Emerging Techniques: Newer methods like clearing-assisted tissue click chemistry (CATCH) offer the ability to visualize drug-target interactions with subcellular resolution within large volumes of intact tissue, such as a mouse brain. labcompare.com This technique requires synthesizing the compound with a "clickable" chemical handle, which, after administration and tissue clearing, can be tagged with a fluorescent probe for imaging. labcompare.com Such an approach could reveal not only which cells the compound targets but also where within those cells the engagement occurs, providing invaluable context for its mechanism of action. labcompare.com

Interactive Data Tables

Table 1: Potential Advanced Imaging Applications for this compound

Imaging TechniqueRequired Modification to CompoundInformation Obtained
Confocal Microscopy Covalent attachment of a fluorophore (e.g., a cyanine (B1664457) dye).High-resolution 3D images of the compound's distribution within subcellular compartments. jove.com
Co-localization Studies Covalent attachment of a fluorophore.Identification of specific organelles (e.g., nucleus, mitochondria) where the compound accumulates. nih.gov
FRET Microscopy Covalent attachment of an acceptor fluorophore compatible with a donor-labeled target protein (e.g., GFP-tagged).Confirmation of direct binding to a specific target protein and measurement of interaction dynamics in live cells. nih.govnih.gov
CATCH Synthesis with a bioorthogonal "click" chemistry handle.Brain-wide or organ-wide imaging of covalent drug-target engagement sites at the single-cell level in intact tissue. labcompare.com

Structure Activity Relationship Sar Studies for 1 4 Nitrophenethyl 1h Imidazole and Analogues

Influence of Imidazole (B134444) Ring Substitution Patterns on Biological Activity

The imidazole ring is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly influences the biological activity of its derivatives. nih.govlongdom.org While direct SAR studies on the imidazole ring of 1-(4-nitrophenethyl)-1H-imidazole are not extensively documented, research on related imidazole-containing compounds provides valuable insights into how substitutions on this heterocyclic core can modulate activity.

The biological properties of imidazole derivatives are diverse, ranging from antimicrobial and antifungal to anticancer and anti-inflammatory activities. nih.govresearchgate.netmdpi.com The nitrogen atoms in the imidazole ring can participate in hydrogen bonding and other interactions with biological targets, making substitutions at various positions on the ring critical for efficacy. researchgate.net For instance, studies on 2,4,5-triphenyl-1H-imidazole derivatives have shown that substitutions at the N-1 position can lead to compounds with significant anti-inflammatory and antimicrobial properties. nih.gov

In the context of antimicrobial agents, the introduction of different substituents on the imidazole ring can drastically alter the spectrum and potency of activity. For example, the synthesis of various 2-thio-substituted imidazoles has been explored to develop new derivatives with potentially enhanced biological properties. sapub.org Furthermore, research on 1H-benzo[d]imidazole derivatives has demonstrated potent in vitro antitubercular activity, with the benzimidazole (B57391) core playing a key role in the compound's mode of action. nih.gov

The following table summarizes the biological activities observed with different substitution patterns on the imidazole ring in various classes of imidazole-containing compounds.

Imidazole Derivative ClassSubstitution PatternObserved Biological ActivityReference
2,4,5-triphenyl-1H-imidazolesN-1 substitutionAnti-inflammatory, Antimicrobial nih.gov
2-thio-imidazoles2-thio substitutionAntimicrobial, Antifungal, Anticancer sapub.org
1H-benzo[d]imidazolesFused benzene (B151609) ringAntitubercular nih.gov
4-substituted imidazolesAryl sulfonamides at C-4Antifungal nih.gov

These examples underscore the principle that modifications to the imidazole ring, whether by adding substituents or by fusing it with other ring systems, are a key strategy in modulating the biological profile of imidazole-based compounds.

Role of the 4-Nitrophenethyl Side Chain in Efficacy and Selectivity

In a related compound, 1-nitro-2-phenylethane, which is the major component of the essential oil of Aniba canelilla, significant antifungal activity against dermatophytes has been observed. mdpi.com This suggests that the nitrophenethyl moiety itself possesses intrinsic biological activity. The study indicated that 1-nitro-2-phenylethane likely contributes to the antifungal properties of the essential oil, suggesting a fungicidal action at the fungal membrane. mdpi.com

The length and nature of the linker between the phenyl and imidazole rings are also important. In a series of N-[5-(1H-imidazol-4-yl)-5,6,7,8-tetrahydro-1-naphthalenyl]methanesulfonamide analogues, the side chain's structure was crucial for selective alpha(1A)-adrenoceptor agonist activity. thebiogrid.org While not a direct analogue, this study highlights how the side chain connecting an imidazole to an aromatic system dictates receptor binding and functional activity.

Furthermore, in a study of 4-phenyl-imidazole derivatives as inhibitors of indoleamine 2,3-dioxygenase, modifications to the phenyl ring, including the addition of various substituents, were found to significantly impact binding affinity. nih.gov This underscores the importance of the phenyl group and its substituents in the side chain for specific protein-ligand interactions.

Impact of Nitro Group Position and Substituent Modifications on Pharmacological Profile

The nitro group is a strong electron-withdrawing group that can profoundly influence a molecule's electronic properties, metabolism, and interactions with biological targets. nih.govsvedbergopen.com Its position on the aromatic ring is often a key determinant of pharmacological activity and, in some cases, toxicity. nih.govmdpi.com

Studies on nitroimidazole compounds have shown that the position of the nitro group on the imidazole ring itself (e.g., C-4 vs. C-5) can have a significant impact on genotoxicity. nih.gov For instance, certain 4-nitroimidazoles were found to be less genotoxic than their 5-nitro counterparts. nih.gov While this pertains to the imidazole ring, it highlights the general principle that the nitro group's placement is critical.

In a study on chalcones, the position of the nitro group on the phenyl rings was shown to be important for their anti-inflammatory and vasorelaxant activities. mdpi.com Specifically, chalcones with a nitro group at the ortho position of either phenyl ring displayed the most potent anti-inflammatory effects, whereas a para-nitro substitution on one of the rings was favorable for vasorelaxant activity. mdpi.com This demonstrates that moving the nitro group can fine-tune the biological profile of a compound.

The reduction of the nitro group is often a key step in the mechanism of action of many nitroaromatic drugs, leading to the formation of reactive intermediates that can exert therapeutic or toxic effects. nih.govsvedbergopen.com The susceptibility of the nitro group to reduction can be influenced by its electronic environment, which is in turn affected by its position on the ring and the presence of other substituents.

The following table illustrates the influence of the nitro group's position on the biological activity of different classes of nitroaromatic compounds.

Compound ClassNitro Group PositionEffect on Biological ActivityReference
NitroimidazolesC-4 vs. C-5 on imidazole ringInfluences genotoxicity nih.gov
ChalconesOrtho vs. Para on phenyl ringModulates anti-inflammatory and vasorelaxant activity mdpi.com
Nitroimidazoles/NitrotriazolesVariesAffects antitubercular activity under aerobic and anaerobic conditions nih.gov

These findings suggest that the para-position of the nitro group in this compound is likely a deliberate choice for a specific pharmacological profile, and moving it to the ortho or meta positions would be expected to alter its activity.

Stereochemical Implications for Biological Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. While this compound itself is not chiral, the introduction of chiral centers through substitution on the phenethyl side chain or the imidazole ring could lead to enantiomers with different pharmacological properties.

Biological systems, such as enzymes and receptors, are chiral environments, and they often exhibit stereoselectivity, meaning they interact differently with different enantiomers of a chiral drug. One enantiomer may be more active, while the other may be less active, inactive, or even have undesirable side effects.

For example, in the development of inhibitors for the mycobacterial target CYP121, the stereochemistry of the linker connecting the imidazole to an aromatic system was found to be crucial for activity. nih.gov The precise spatial orientation of the functional groups was necessary for effective binding to the enzyme's active site.

Although specific stereochemical studies on this compound are not available, the principles of stereopharmacology strongly suggest that if chiral analogues were to be synthesized, their stereochemistry would be a critical factor in their biological recognition and activity.

Pharmacophore Development and Lead Optimization Strategies

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. dergipark.org.trdovepress.comresearchgate.net A pharmacophore model for this compound and its analogues would serve as a blueprint for designing new, more potent, and selective compounds.

The development of a pharmacophore model typically involves:

Identifying a set of active compounds (a training set).

Aligning these molecules to identify common chemical features that are essential for activity.

Creating a 3D model that represents these features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

Once a pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify new molecules that fit the model and are therefore likely to be active. nih.govgrafiati.com This approach accelerates the lead discovery process.

Lead optimization strategies for this compound would involve systematically modifying its structure to improve its pharmacological profile. Based on the general principles of medicinal chemistry and the SAR of related compounds, such strategies could include:

Substitution on the imidazole ring: Introducing small alkyl or other functional groups at different positions to probe for additional interactions with the target.

Modification of the phenethyl side chain: Altering the length of the ethyl linker, introducing substituents on the phenyl ring (in addition to the nitro group), or replacing the phenyl ring with other aromatic or heteroaromatic systems.

Varying the nitro group position: Synthesizing ortho- and meta-nitro analogues to investigate the impact on activity and selectivity.

These optimization efforts, guided by pharmacophore modeling and iterative biological testing, are essential for transforming a lead compound like this compound into a potential drug candidate.

Future Directions and Research Gaps in the Study of 1 4 Nitrophenethyl 1h Imidazole

Development of Innovative and Sustainable Synthetic Methodologies

The future of synthesizing 1-(4-nitrophenethyl)-1H-imidazole and related compounds lies in the adoption of green and sustainable chemistry principles. researchgate.net Researchers are actively exploring methods that reduce waste, use less hazardous materials, and are more energy-efficient. researchgate.netrsc.org This includes the use of recyclable nanocatalysts, solvent-free reaction conditions, and microwave-assisted synthesis to shorten reaction times and improve yields. researchgate.netrsc.org For instance, the use of a Cu@imine/Fe3O4 magnetic nanoparticle catalyst has shown promise in the rapid and green synthesis of polysubstituted imidazole (B134444) derivatives. rsc.org Another approach involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles, offering an efficient route to novel 2-substituted 1H-imidazole derivatives. nih.gov These innovative methods aim to make the production of these valuable compounds more economical and environmentally responsible. rsc.orgrsc.org

A common method for synthesizing related compounds like 4-(4-Nitrophenyl)-1H-imidazole involves the condensation of 4-nitrobenzaldehyde (B150856) with glyoxal (B1671930) and ammonium (B1175870) acetate (B1210297) in an acidic medium. Another established method is the hydrogenation of 4-(1H-imidazol-1-yl)-nitrobenzene using a Palladium-on-carbon catalyst.

Identification of Novel Biological Targets and Therapeutic Niches

While the imidazole scaffold is a known component of many biologically active molecules, including those with anticancer, antibacterial, and antifungal properties, the specific biological targets of this compound are not yet fully understood. pharmacyjournal.netnih.govnih.gov Future research will focus on identifying the specific enzymes, receptors, and signaling pathways that this compound and its derivatives interact with. nih.govfrontiersin.org This will involve a range of in vitro and in vivo studies to elucidate its mechanism of action and uncover new therapeutic opportunities. frontiersin.orgnih.gov

The imidazole ring is a key feature in many important biological molecules like histidine and purines. pharmacyjournal.netresearchgate.net Its ability to interact with various biological targets makes it a "privileged scaffold" in medicinal chemistry. nih.govmdpi.com Derivatives of imidazole have shown a wide array of biological activities, including anti-inflammatory, antiviral, and antiparasitic effects. researchgate.netresearchgate.net Recent studies on novel 4-nitroimidazole (B12731) analogues have demonstrated their potential as anticancer and antibacterial agents. nih.govresearchgate.net For example, certain 4-nitroimidazole derivatives have shown potent activity against various human cancer cell lines and strains of Staphylococcus aureus and Mycobacterium tuberculosis. nih.govresearchgate.net

Integration of Advanced Computational Approaches for Rational Drug Design and Optimization

Computational tools are becoming indispensable in modern drug discovery. researchgate.net In the context of this compound, in silico methods such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction will be crucial for designing and optimizing new drug candidates. elsevierpure.comnih.govzsmu.edu.ua These computational approaches allow researchers to predict how a molecule will interact with a biological target and its likely pharmacokinetic properties before it is even synthesized, saving significant time and resources. researchgate.netzsmu.edu.ua Molecular dynamics simulations can further provide insights into the stability of ligand-protein interactions. nih.govresearchgate.net By using these advanced computational techniques, scientists can rationally design derivatives of this compound with improved potency, selectivity, and drug-like properties. nih.gov

Application of Combinatorial Chemistry and High-Throughput Screening in Lead Discovery

Combinatorial chemistry and high-throughput screening (HTS) are powerful technologies for accelerating the drug discovery process. eurekaselect.comscispace.comnih.gov Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds, while HTS enables the rapid testing of these compounds for biological activity. eurekaselect.comyoutube.comrsc.org In the future, these techniques will be applied to the this compound scaffold to generate and screen vast numbers of derivatives. nih.govnih.gov This will significantly increase the chances of identifying "hit" compounds with desirable therapeutic properties, which can then be further optimized to become "lead" compounds for drug development. mdpi.comnih.gov The use of state-of-the-art robotics and data analysis in HTS can screen over a million compounds per day, drastically shortening the initial stages of drug discovery. youtube.com

Exploration of Multi-Targeting and Hybrid Molecule Design Strategies

A growing trend in drug discovery is the development of multi-targeting drugs and hybrid molecules. nih.govnih.govnih.gov This approach involves designing single molecules that can interact with multiple biological targets, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance. nih.govresearchgate.net The this compound scaffold is an excellent candidate for this strategy. nih.govnih.gov Future research will explore the creation of hybrid molecules that combine the 1H-imidazole moiety with other pharmacophores to create novel compounds with unique and potent biological activities. nih.govmdpi.combionanogenomics.com For example, hybrid compounds of the imidazole scaffold with moieties like 1,2,3-triazoles or benzofurans have already shown promising anticancer activities. elsevierpure.comnih.govnih.gov This strategy of molecular hybridization holds great promise for developing the next generation of therapeutics based on the this compound structure. nih.govresearchgate.net

Q & A

Basic: What synthetic methodologies are most effective for preparing 1-(4-nitrophenethyl)-1H-imidazole?

Answer:
The synthesis typically involves coupling a nitro-substituted aryl halide with an imidazole derivative. A general procedure includes:

  • Dissolving 4-nitrophenethyl bromide (1 eq.) in DMF with K₂CO₃ (1.2 eq.) and CuI (0.1 eq.) as a catalyst.
  • Adding 1H-imidazole (1.2 eq.) under argon and stirring at 120°C for 24 hours.
  • Purifying the product via column chromatography (silica gel, ethyl acetate/hexane gradient) .
    Key considerations:
  • Catalyst selection : CuI promotes Ullmann-type coupling, but Pd-based catalysts (e.g., Pd(OAc)₂) may improve yields in alternative protocols .
  • Purification : Column chromatography is standard, though recrystallization may suffice for high-purity intermediates .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Structural confirmation requires a combination of:

  • ¹H/¹³C NMR : To verify the imidazole ring protons (δ 7.0–7.5 ppm) and nitrophenethyl substituents (aromatic protons at δ 8.0–8.3 ppm; CH₂ groups at δ 3.5–4.0 ppm) .
  • FT-IR : Key peaks include C=N stretching (~1600 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520 and 1350 cm⁻¹) .
  • Elemental analysis : To validate empirical formula (e.g., C₁₁H₁₀N₃O₂) with <0.3% deviation from calculated values .
  • UV-Vis : Nitroaromatic absorption bands (~260–280 nm) confirm electronic conjugation .

Advanced: How can researchers resolve contradictions between experimental and computational spectroscopic data for this compound?

Answer:
Discrepancies often arise in vibrational spectra (IR/Raman) or NMR chemical shifts. Mitigation strategies:

  • Theoretical modeling : Use density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to simulate spectra and compare with experimental data. Adjust basis sets or solvent models (e.g., PCM for polar solvents) .
  • X-ray crystallography : Resolve ambiguities in substituent orientation (e.g., nitro group torsion angle) .
  • Dynamic NMR : Investigate conformational exchange in solution if splitting/peak broadening occurs .

Advanced: How can QSAR models guide the optimization of this compound for biological activity?

Answer:
Quantitative structure-activity relationship (QSAR) studies require:

  • Dataset curation : Collect ED₅₀ or IC₅₀ values for analogs (e.g., from MES tests for antiepileptic activity) .
  • Descriptor selection : Use steric (e.g., molar refractivity), electronic (Hammett σ), and hydrophobic (logP) parameters. CoMSIA fields (steric, electrostatic, hydrophobic) are effective for 3D-QSAR .
  • Validation : Split data into training/test sets (4:1 ratio) and validate with leave-one-out cross-validation (q² > 0.5) .
    Example finding: Increasing electron-withdrawing groups (e.g., CF₃) on the phenyl ring enhances anticonvulsant potency .

Advanced: What experimental and computational strategies are used to evaluate the compound’s bioactivity (e.g., antimicrobial or receptor-targeted effects)?

Answer:

  • In vitro assays :
    • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
    • Enzyme inhibition : Fluorometric assays (e.g., CYP450 inhibition using recombinant enzymes) .
  • Molecular docking :
    • Use AutoDock Vina to dock into target proteins (e.g., GLP-1 receptor). Validate poses with MD simulations (AMBER/CHARMM) .
    • Key interactions: Nitro group H-bonding with Arg380 (GLP-1 receptor) or imidazole π-stacking with Phe residues .
  • ADMET prediction : SwissADME or ADMETLab to assess solubility (LogS), permeability (Caco-2), and toxicity (hERG inhibition) .

Advanced: How does the nitro group’s position and electronic effects influence the compound’s reactivity and stability?

Answer:

  • Electron-withdrawing effect : The para-nitro group reduces electron density on the imidazole ring, decreasing susceptibility to electrophilic attack but increasing oxidative stability .
  • Photostability : Nitro groups can induce photodegradation under UV light; stability studies (e.g., ICH Q1B guidelines) are critical for storage .
  • Redox activity : Cyclic voltammetry reveals reduction peaks at ~-0.8 V (vs. Ag/AgCl) for nitro-to-amine conversion, relevant in prodrug design .

Advanced: What strategies are effective for late-stage functionalization of this compound?

Answer:

  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(OAc)₂, SPhos ligand, 80°C) to introduce biaryl motifs .
  • N-Functionalization : Alkylation with propargyl bromide (K₂CO₃, DMF) for click chemistry applications .
  • Nitro reduction : Catalytic hydrogenation (H₂, Pd/C) to generate amine intermediates for further derivatization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.